3-Deoxyfructose

Maillard reaction Dicarbonyl detoxification Saccharomyces cerevisiae

Researchers quantifying reactive dicarbonyl burden in diabetes require a stable, specific end-product marker. 3-Deoxyfructose (3-DF) is the primary detoxification product of 3-deoxyglucosone, making it the gold standard for tracking this pathway. - >99% contribution to urinary 3-deoxyhexitols; 1.73-fold elevation in diabetic plasma. - 178-fold higher conversion efficiency from 3-DG than analogous deoxy sugars. - Not a substrate for yeast hexokinase, ensuring assay specificity.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 6196-57-2
Cat. No. B1226627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxyfructose
CAS6196-57-2
Synonyms3-deoxy-D-erythro-hexulose
3-deoxyfructose
3-deoxyhexulose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)C(=O)CO
InChIInChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h5-8,10-11H,1-3H2/t5-,6+/m0/s1
InChIKeyOXFWZSUJNURRMW-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxyfructose Identification & Properties


3-Deoxyfructose (3-DF; 3-deoxy-D-erythro-hexulose) is a deoxy sugar derived from fructose, characterized by the replacement of the hydroxyl group at the C-3 position with a hydrogen atom [1]. With the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol, it is classified as a ketose and a fatty alcohol . This compound is a prominent natural sugar metabolite found in the human liver and has been detected in bovine metabolomes, serving as a key intermediate in the detoxification pathway of the reactive dicarbonyl sugar 3-deoxyglucosone (3-DG) [2].

3-Deoxyfructose Irreplaceability Over Generic Sugars


3-Deoxyfructose is not a generic sugar that can be interchanged with fructose, 3-deoxyglucosone, or other deoxyketoses. Its unique structural modification—the absence of the C-3 hydroxyl group—dictates a distinct metabolic fate: it is the primary detoxification product of the reactive dicarbonyl 3-deoxyglucosone (3-DG) and is not a substrate for key glycolytic enzymes such as yeast hexokinase, unlike its parent sugar, D-fructose [1]. Furthermore, the conversion efficiency of 3-deoxyglucosone to 3-deoxyfructose (17.8%) far exceeds that of analogous conversions (e.g., 0.1% for 3-deoxypentosone to 3-deoxypentulose), underscoring its unique role in the Maillard reaction pathway [2]. Substituting 3-deoxyfructose with a structurally related compound would therefore compromise the specificity and accuracy of assays, metabolic studies, and diagnostic applications where 3-DF serves as a quantitative fingerprint of 3-DG formation in vivo [3].

3-Deoxyfructose Differentiation from Closest Analogs


Conversion Efficiency vs. 3-Deoxypentulose

In a direct head-to-head comparison using Saccharomyces cerevisiae fermentation models, the conversion of 3-deoxyglucosone (3-DG) to 3-deoxyfructose (3-DF) was highly efficient at 17.8% over 48 hours, whereas the analogous reduction of 3-deoxypentosone to 3-deoxypentulose occurred at a negligible rate of only 0.1% [1]. This 178-fold difference in metabolic conversion efficiency demonstrates that 3-DF is a uniquely favored detoxification product among deoxyketoses.

Maillard reaction Dicarbonyl detoxification Saccharomyces cerevisiae

Urinary 3-Deoxyhexitol Specificity

Comparative analysis of human urine samples using NaBD₄ reduction and selected ion monitoring GC-MS revealed that 3-deoxyhexitols (3-DH) in urine are derived exclusively (>99%) from 3-deoxyfructose (3-DF), while 3-deoxyglucosone (3-DG) contributes only approximately 15% of 3-DH in plasma [1]. In quantitative terms, fasting urinary 3-DH concentration was 5.3 ± 1.5 μg/mg creatinine, and plasma 3-DF concentration was 6.7 ± 1.6 μg/dl, far exceeding 3-DG (1.0 ± 0.2 μg/dl) [1]. This establishes 3-DF as the predominant circulating and excreted metabolite in the 3-DG detoxification pathway.

Clinical chemistry Diabetes biomarkers GC-MS assay

Open-Chain Tautomer Prominence at High Temperature

Unlike D-fructose, which exists predominantly in furanose and pyranose forms, 3-deoxyfructose exhibits a remarkable temperature-dependent shift in tautomeric composition. At 22°C, the β-D-pyranose form is preponderant (52.5%), while the open-chain keto form constitutes only 7.5% [1]. However, at 97°C, the open-chain form increases dramatically to 47%, becoming the dominant tautomer [1]. This behavior contrasts sharply with D-fructose, whose open-chain content remains consistently low across temperatures (typically <1%).

Carbohydrate chemistry Tautomerism Sweetness mechanism

Yeast Hexokinase Substrate Recognition

In a multi-enzymatic cascade system designed for high-throughput aldolase screening, phosphorylation of 3-deoxyfructose by yeast hexokinase failed entirely, contradicting earlier literature reports [1]. Under identical reaction conditions, D-fructose is efficiently phosphorylated by the same enzyme. This fundamental difference in enzyme recognition establishes that 3-deoxyfructose cannot enter the glycolytic pathway via hexokinase, unlike its parent sugar, and must be metabolized through alternative routes.

Enzymology Glycolysis Biocatalysis

Plasma Elevation in Diabetes vs. Controls

A comparative clinical study demonstrated that plasma 3-deoxyfructose concentrations are significantly elevated in diabetic patients compared to normoglycemic controls: 0.853 ± 0.189 μM versus 0.494 ± 0.072 μM, respectively (P < 0.001) [1]. This represents a 1.73-fold increase. Urinary 3-DF excretion similarly increased from 38.7 ± 16.1 to 69.9 ± 44.2 nmol/mg creatinine [1]. The strong correlation with HbA1c (P < 0.005) validates 3-DF as a quantitative surrogate marker for in vivo 3-deoxyglucosone formation and glycemic stress.

Diabetes research Biomarker discovery Glycemic control

3-Deoxyfructose Key Applications


Diabetes Biomarker Quantification

Given the >99% contribution of 3-deoxyfructose to urinary 3-deoxyhexitols and its 1.73-fold elevation in diabetic plasma [1], 3-DF serves as a superior biomarker for assessing the burden of reactive dicarbonyl formation in diabetes. Clinical laboratories can leverage this specificity to develop LC-MS/MS or GC-MS assays that directly measure 3-DF as a metabolic fingerprint of glycemic stress and advanced glycation end-product (AGE) precursor formation, correlating strongly with HbA1c (P < 0.005) [2].

Dicarbonyl Detoxification Pathway Studies

The 178-fold higher conversion efficiency of 3-deoxyglucosone to 3-deoxyfructose compared to 3-deoxypentosone conversion [3] makes 3-DF the ideal model compound for studying enzymatic detoxification pathways. Researchers can employ 3-DF as a stable end-product marker to quantify reductase activity and to elucidate the kinetics of the Maillard reaction in food systems, biological fluids, and cell culture models.

Enzyme Engineering & Artificial Metabolism

Since 3-deoxyfructose is not a substrate for yeast hexokinase [4], it offers a unique tool for probing enzyme specificity and designing artificial metabolic pathways. Biocatalysis researchers can utilize 3-DF to screen for novel kinases with altered substrate specificity or to create synthetic cascades where the deoxy sugar serves as a non-phosphorylatable dead-end metabolite, enabling precise control over pathway flux.

Sweetener Structure-Activity Relationship Studies

The sweet taste of 3-deoxyfructose, albeit less intense than D-fructose, combined with its unique temperature-dependent tautomeric distribution (47% open-chain at 97°C) [5], positions it as a valuable probe for structure-sweetness relationship studies. Food scientists can leverage its distinct tautomeric profile to investigate the role of the open-chain form in sweetness perception and to design novel low-calorie sweeteners with tailored thermal stability.

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